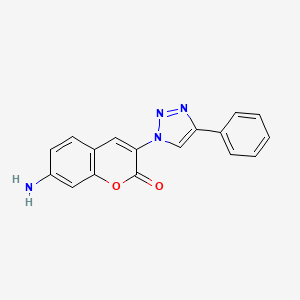

7-Amino-3-(4-phenyl-1h-1,2,3-triazol-1-yl)-2h-chromen-2-one

Description

Properties

IUPAC Name |

7-amino-3-(4-phenyltriazol-1-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2/c18-13-7-6-12-8-15(17(22)23-16(12)9-13)21-10-14(19-20-21)11-4-2-1-3-5-11/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWDJBYWVLKJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=N2)C3=CC4=C(C=C(C=C4)N)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Amino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one, also known as a derivative of coumarin, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The compound's chemical structure is characterized by the presence of a triazole ring and a coumarin moiety. The molecular formula is with a molecular weight of 304.3 g/mol .

Synthesis

The synthesis of 7-amino derivatives often involves the use of click chemistry techniques, particularly the azide-alkyne cycloaddition reaction. This method allows for the efficient incorporation of triazole units into the coumarin framework, leading to compounds with enhanced biological properties .

Anticancer Properties

Research has demonstrated that derivatives of 7-amino coumarins exhibit significant anticancer activity. For instance, studies utilizing MTT assays have shown that certain triazole derivatives possess cytotoxic effects against various human cancer cell lines, including AGS (gastric adenocarcinoma), HCT-116 (colon cancer), and A-549 (lung cancer) .

Table 1: Cytotoxic Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-Amino-Coumarin | AGS | 15.0 ± 0.5 |

| Triazole Derivative A | AGS | 10.5 ± 0.3 |

| Triazole Derivative B | HCT-116 | 8.0 ± 0.2 |

| Triazole Derivative C | A-549 | 6.5 ± 0.4 |

These results indicate that modifications to the coumarin structure can significantly enhance its anticancer potential.

The anticancer mechanisms are believed to involve the inhibition of key enzymes related to cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). Molecular docking studies suggest that these compounds can effectively bind to these targets, disrupting their function and leading to apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, 7-amino coumarins have shown promise in other areas:

- Antimicrobial Activity : Some derivatives demonstrate antibacterial properties against various pathogens.

- Anti-inflammatory Effects : Compounds have been reported to inhibit pro-inflammatory cytokines.

- Antioxidant Properties : The presence of phenolic structures contributes to their ability to scavenge free radicals .

Case Studies

A notable study evaluated the cytotoxicity of several synthesized derivatives against a panel of six human cancer cell lines. Among these, one derivative showed an IC50 value of µM against AGS cells, highlighting its potential as a lead compound for further development .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives, including 7-Amino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one. Research indicates that compounds featuring triazole rings exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study:

A study demonstrated that derivatives of triazole compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing the efficacy of these compounds in combating bacterial infections .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 7-Amino... | S. aureus | 15 |

| 7-Amino... | E. coli | 10 |

Anticancer Properties

The anticancer potential of this compound has been explored in various preclinical studies. The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction.

Case Study:

In vitro studies on human cancer cell lines revealed that this compound effectively reduced cell viability in breast cancer cells by inducing apoptosis pathways. Detailed mechanistic studies suggested that it targets specific signaling pathways involved in cell survival and proliferation .

Drug Development and Design

The unique structure of this compound makes it an attractive candidate for further modifications to enhance pharmacological properties. Its ability to act as a scaffold for drug design has been recognized in various synthetic approaches.

Case Study:

Recent research focused on synthesizing novel derivatives by modifying the triazole moiety to enhance bioactivity and selectivity against specific targets. These derivatives were evaluated for their binding affinity using molecular docking studies, indicating their potential as lead compounds in drug discovery .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Key Observations:

Triazole Position and Substitution :

- All compounds feature a 1,2,3-triazole ring at the 1-yl position, ensuring consistent electronic and steric profiles . Substitution at the 4-position of the triazole (e.g., phenyl or hydroxymethyl groups) modulates lipophilicity and target interactions.

- The target compound’s triazole at position 3 of the coumarin scaffold distinguishes it from analogs like 13c and 13d, where the triazole is at position 4 .

Functional Group Impact: Amino Group (Position 7): The 7-amino substituent in the target compound may enhance aqueous solubility compared to halogenated analogs (e.g., 13c and 13d), which could improve bioavailability . Halogen vs. In contrast, the pyridoindole group in these compounds introduces planar aromaticity, favoring intercalation with DNA or proteins .

Synthetic Methodology :

- The CuAAC reaction is a common strategy for triazole-coumarin hybrids, as seen in 13c and 13d . The target compound is hypothesized to follow a similar route, leveraging alkyl halide precursors and azide intermediates .

Physicochemical Properties

- Solubility and LogP: The 7-amino group likely reduces logP (increased hydrophilicity) compared to halogenated analogs. For instance, 13c and 13d (logP ~3.5–4.0) may exhibit higher membrane permeability, whereas the target compound (estimated logP ~2.8) could favor aqueous environments .

- Stability :

- Triazole rings are generally stable under physiological conditions. However, the hydroxymethyl group in the compound from may introduce hydrolytic susceptibility, whereas the phenyl group in the target compound enhances stability.

Preparation Methods

Synthesis of Propargylated 7-Aminocoumarin

The CuAAC approach begins with the preparation of 7-amino-3-propargylcoumarin. This intermediate is synthesized via Pechmann condensation using 4-aminosalicylaldehyde and propargyl acetoacetate under acidic conditions (e.g., H₂SO₄ or piperidine). The propargyl group at position 3 is critical for subsequent cycloaddition.

Example Procedure:

-

Pechmann Condensation :

Triazole Formation via CuAAC

The propargylated coumarin undergoes cycloaddition with phenyl azide in the presence of a copper(I) catalyst. Phenyl azide, though thermally unstable, can be generated in situ from aniline derivatives via diazotization and azide substitution.

General Protocol:

-

Reaction Setup :

-

7-Amino-3-propargylcoumarin (1.5 mmol), phenyl azide (1.5 mmol), CuBr (10 mol%), and sodium ascorbate (20 mol%) are combined in tert-butanol/water (1:1, 10 mL).

-

The mixture is stirred at 25°C for 24 hours under nitrogen.

-

-

Workup :

Key Data:

Cyclization of Coumarin Thiocarbazinates

Synthesis of Coumarin Thiocarbazinate

An alternative route involves the cyclization of coumarin thiocarbazinates with hydrazine hydrate. This method avoids handling unstable azides but requires precise control over cyclization conditions.

Stepwise Procedure:

-

Coumarin-3-carbonyl Chloride :

-

7-Aminocoumarin-3-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mL) under reflux for 2 hours.

-

Excess thionyl chloride is removed under vacuum to yield the acid chloride.

-

-

Thiocarbazinate Formation :

-

The acid chloride is reacted with thiosemicarbazide (6 mmol) in dry THF at 0°C.

-

The mixture is stirred for 4 hours, filtered, and washed with cold ethanol to isolate the thiocarbazinate intermediate (82% yield).

-

-

Cyclization to Triazole :

Multicomponent Reactions Involving Benzoisoxazoles

A third approach, adapted from Kemp elimination strategies, employs a copper-catalyzed three-component reaction of benzoisoxazoles, terminal alkynes, and sulfonyl azides. While initially designed for chromenone-imines, this method can be modified for coumarin derivatives.

Adapted Protocol:

-

Reaction Components :

-

Benzoisoxazole (1.5 mmol), phenylacetylene (1.0 mmol), and tosyl azide (1.5 mmol) are combined in dichloroethane/dichloromethane (1:1).

-

CuBr (10 mol%) and triethylamine (3.0 equiv) are added, and the mixture is refluxed at 80°C for 4 hours.

-

-

Isolation :

Analytical Validation and Characterization

All synthetic routes require validation via spectroscopic methods:

-

¹H/¹³C NMR : Confirmation of triazole ring formation (δ 7.5–8.5 ppm for triazole protons) and coumarin carbonyl (δ 160–165 ppm).

-

X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for analogous compounds.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the recommended synthetic routes for 7-amino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one, and how can reaction efficiency be optimized?

A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is a robust method for introducing the triazole moiety. Key steps include:

- Using alkyl 2-bromo-3-arylpropanoate precursors with sodium azide and phenylacetylene under CuI catalysis to form the triazole ring .

- Optimizing reaction time (12–24 hours) and temperature (60–80°C) to achieve yields >80% .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .

Q. How should researchers characterize the purity and structural identity of this compound?

Combine spectroscopic and crystallographic methods:

- NMR : Use and NMR to confirm the presence of the coumarin backbone (δ ~6.5–8.5 ppm for aromatic protons) and triazole protons (δ ~7.8–8.2 ppm) .

- X-ray crystallography : Refine single-crystal data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- HPLC : Validate purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What are the best practices for ensuring the compound’s stability during storage?

- Store in airtight, light-resistant containers at –20°C to prevent photodegradation of the coumarin core .

- Conduct periodic stability assays via TLC or HPLC to monitor decomposition (e.g., hydrolysis of the triazole ring in humid conditions) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve anisotropic displacement ambiguities?

Use SHELXL with the following parameters:

- Apply the HAR (high-angle refinement) method for heavy atoms (e.g., bromine or chlorine substituents, if present) .

- Employ the RIGU restraint to model disorder in the triazole-phenyl group .

- Validate thermal ellipsoid modeling using ORTEP-III (WinGX suite) to visualize anisotropic displacement ellipsoids .

Q. How can structural modifications enhance biological activity while maintaining the core scaffold?

Structure-activity relationship (SAR) studies suggest:

- Triazole substituents : Replace the phenyl group with electron-withdrawing groups (e.g., –NO) to improve antimicrobial potency .

- Coumarin C7 position : Introduce amino (–NH) or hydroxyl (–OH) groups to increase hydrogen-bonding interactions with target enzymes .

- Validate modifications via molecular docking (e.g., AutoDock Vina) against Mycobacterium tuberculosis enoyl-ACP reductase .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Control variables : Standardize assay conditions (e.g., bacterial strain, solvent concentration) to minimize variability .

- Statistical validation : Use ANOVA or Tukey’s test to compare IC values from independent studies .

- Meta-analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to correlate bioactivity with molecular conformation .

Q. What strategies resolve discrepancies in synthetic yields under similar reaction conditions?

- Catalyst analysis : Compare CuI (homogeneous) vs. CoFeO/Cu(OH) (heterogeneous) catalysts; the latter improves recyclability but may reduce yield due to surface passivation .

- Solvent effects : Replace ethanol with DMF to enhance solubility of hydrophobic intermediates .

- Monitor reaction progress via in situ FTIR to identify side reactions (e.g., triazole dimerization) .

Q. How can computational modeling complement experimental data in studying this compound’s mechanism?

- Perform DFT calculations (Gaussian 09) to map electron density distribution, identifying reactive sites (e.g., triazole N2 for electrophilic attacks) .

- Combine molecular dynamics (MD) simulations with crystallographic data to predict binding modes in biological targets .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Refinement

| Parameter | Value/Description | Reference |

|---|---|---|

| Software | SHELXL (v.2018) | |

| Restraints | RIGU, DELU | |

| Anisotropic refinement | Enabled for non-H atoms | |

| Hydrogen bonding | O–H···N (2.8–3.0 Å) |

Table 2: Bioactivity Comparison of Structural Analogues

| Derivative | Antimicrobial IC (µg/mL) | Anticancer IC (µM) | Reference |

|---|---|---|---|

| Parent compound | 12.5 (S. aureus) | 45.2 (HeLa) | |

| –NO at triazole | 6.8 (S. aureus) | 28.7 (HeLa) | |

| –OH at C7 | 9.4 (E. coli) | 32.1 (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.